Methyl 1-ethyl-4-formyl-1H-pyrrole-2-carboxylate
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Overview
Description
Methyl 1-ethyl-4-formyl-1H-pyrrole-2-carboxylate is a heterocyclic organic compound that belongs to the pyrrole family. Pyrroles are five-membered aromatic rings containing one nitrogen atom. This compound is characterized by the presence of a formyl group at the 4-position, an ethyl group at the 1-position, and a carboxylate ester group at the 2-position. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-ethyl-4-formyl-1H-pyrrole-2-carboxylate typically involves the condensation of 2,5-dimethoxytetrahydrofuran with appropriate amines in the presence of a catalytic amount of iron (III) chloride . This method allows for the formation of N-substituted pyrroles under mild reaction conditions with good to excellent yields.
Another method involves the reaction of 4-methyl-2-pyrrolecarboxaldehyde with ethanol in the presence of an acid catalyst to form the ester . This esterification reaction is followed by the reaction with anhydrous acetic acid to yield the final product.
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the aforementioned synthetic routes are optimized for higher yields and purity. The use of continuous flow reactors is also explored to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-ethyl-4-formyl-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to a hydroxymethyl group.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic or acidic conditions.
Major Products
Oxidation: Methyl 1-ethyl-4-carboxyl-1H-pyrrole-2-carboxylate.
Reduction: Methyl 1-ethyl-4-hydroxymethyl-1H-pyrrole-2-carboxylate.
Substitution: Various N-substituted pyrrole derivatives.
Scientific Research Applications
Methyl 1-ethyl-4-formyl-1H-pyrrole-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents.
Industry: Utilized in the production of dyes, pigments, and other fine chemicals
Mechanism of Action
The mechanism of action of methyl 1-ethyl-4-formyl-1H-pyrrole-2-carboxylate involves its interaction with various molecular targets. The formyl group can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis to release active intermediates. These interactions can modulate biological pathways and exert therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-formyl-1-methyl-1H-pyrrole-2-carboxylate: Similar structure but with a methyl group instead of an ethyl group.
Methyl 2-[2-formyl-5-(hydroxymethyl)-1H-pyrrol-1-yl]propanoate: Contains a hydroxymethyl group at the 5-position.
Uniqueness
Methyl 1-ethyl-4-formyl-1H-pyrrole-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the ethyl group at the 1-position and the formyl group at the 4-position allows for unique interactions in chemical and biological systems.
Properties
Molecular Formula |
C9H11NO3 |
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Molecular Weight |
181.19 g/mol |
IUPAC Name |
methyl 1-ethyl-4-formylpyrrole-2-carboxylate |
InChI |
InChI=1S/C9H11NO3/c1-3-10-5-7(6-11)4-8(10)9(12)13-2/h4-6H,3H2,1-2H3 |
InChI Key |
ZBVVJSNMPYIMBO-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C=C1C(=O)OC)C=O |
Origin of Product |
United States |
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